molecular formula C17H17N3O2S2 B2390122 2-((4-ethoxyphenyl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide CAS No. 955913-08-3

2-((4-ethoxyphenyl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Cat. No. B2390122
CAS RN: 955913-08-3
M. Wt: 359.46
InChI Key: MMUDKZSHSDSSDH-UHFFFAOYSA-N
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Description

2-((4-ethoxyphenyl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide, also known as ETCT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. In

Scientific Research Applications

Synthesis Applications in Drug Development

The synthesis of 2-aminothiazole-5-carbamides, which are structurally related to the compound , has been optimized for applications in anti-cancer drug synthesis, such as dasatinib. This highlights the potential utility of such compounds in medicinal chemistry for the development of therapies targeting cancer (Chen et al., 2009).

Potential Antimicrobial and Antifungal Activities

Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have shown antimicrobial and antifungal activity against various pathogens, indicating the potential for thiazole derivatives to be developed as new antimicrobial agents (Alhameed et al., 2019).

Anti-inflammatory and Analgesic Agents

Research has also been conducted on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products for their anti-inflammatory and analgesic activities. These compounds, including thiazole derivatives, demonstrated significant potential as COX-2 inhibitors, offering a pathway for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antioxidant Properties

Lignan conjugates synthesized involving thiazole derivatives have shown notable antioxidant properties, further underscoring the versatility of these compounds in pharmaceutical research and potential therapeutic applications (Raghavendra et al., 2016).

Synthesis of Antibiotics

The total synthesis of the thiopeptide antibiotic amythiamicin D, involving thiazole units, illustrates the critical role of such derivatives in the creation of antibiotics with activity against resistant strains like MRSA. This showcases the compound's relevance in addressing global antimicrobial resistance challenges (Hughes et al., 2005).

properties

IUPAC Name

2-(4-ethoxyanilino)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-2-22-13-7-5-12(6-8-13)19-17-20-15(11-24-17)16(21)18-10-14-4-3-9-23-14/h3-9,11H,2,10H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUDKZSHSDSSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-ethoxyphenyl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

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